Comprehensive Structure Elucidation of 3-Cyano-5-(trifluoromethoxy)benzoic Acid: A Multi-Modal Analytical Framework
Comprehensive Structure Elucidation of 3-Cyano-5-(trifluoromethoxy)benzoic Acid: A Multi-Modal Analytical Framework
Abstract
The structural elucidation of heavily functionalized aromatic building blocks requires a rigorous, multi-modal analytical approach. 3-Cyano-5-(trifluoromethoxy)benzoic acid (CAS: 453565-91-8) is a highly valued intermediate in pharmaceutical and agrochemical development. The integration of a trifluoromethoxy (–OCF₃) group provides unique lipophilicity and metabolic stability, while the cyano (–CN) and carboxyl (–COOH) groups offer distinct hydrogen-bonding and electron-withdrawing properties . This whitepaper provides an authoritative guide to the structure elucidation of this molecule, detailing the causality behind experimental design, expected spectral data, and self-validating protocols.
Theoretical Framework & Physicochemical Profiling
Before initiating spectral acquisition, the physicochemical properties of the analyte must dictate the experimental parameters. 3-Cyano-5-(trifluoromethoxy)benzoic acid features three strong electron-withdrawing groups (EWGs) arranged in a 1,3,5-substitution pattern on a benzene ring.
Causality of Solvent Selection: Carboxylic acids readily form hydrogen-bonded dimers in non-polar solvents like Chloroform-d (CDCl₃), which leads to extreme line broadening of the acidic proton and potential concentration-dependent shifting of aromatic signals. To prevent this, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected as the optimal NMR solvent. DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the acid dimers, ensuring sharp, highly resolved resonance signals, and locking the molecule into a predictable solvation state.
Analytical workflow for the structure elucidation of 3-Cyano-5-(trifluoromethoxy)benzoic acid.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the foundational confirmation of the molecular formula (C₉H₄F₃NO₃).
Causality of Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is explicitly chosen. The presence of the highly acidic –COOH group, exacerbated by the electron-withdrawing nature of the –CN and –OCF₃ groups, ensures near-quantitative deprotonation to the [M-H]⁻ anion in the source. Positive ion mode would yield poor sensitivity due to the lack of basic sites for protonation.
Table 1: HRMS Data Summary
| Ionization Mode | Target Formula | Theoretical m/z | Expected m/z | Mass Error Tolerance |
| ESI (-) | [C₉H₃F₃NO₃]⁻ | 230.0065 | 230.0062 | < 2.0 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy forms the core of the structural proof. The 1,3,5-asymmetric substitution pattern results in three chemically non-equivalent protons and nine distinct carbon environments.
¹H and ¹⁹F NMR Analysis
The ¹H NMR spectrum exhibits three highly deshielded aromatic protons due to the combined inductive and resonance effects of the meta-substituents. Because they are meta to one another, they couple exclusively via ⁴J coupling (typically 1.5 Hz), appearing as narrow doublets of doublets (or pseudo-triplets).
The ¹⁹F NMR spectrum is highly diagnostic. The –OCF₃ group typically resonates as a sharp singlet at -58.0 ppm . This chemical shift is distinct from standard aryl-CF₃ groups (which appear near -62 ppm), providing a background-free confirmation of the trifluoromethoxy moiety .
¹³C and 2D NMR (HMBC) Logic
The ¹³C spectrum features a characteristic quartet for the –OCF₃ carbon at ~120.1 ppm due to the large one-bond carbon-fluorine coupling (¹JC-F ≈ 257 Hz). To assign the quaternary carbons (C-1, C-3, C-5), Heteronuclear Multiple Bond Correlation (HMBC) is required. The ³JC-H correlations allow us to triangulate the exact positions of the substituents.
Key 3J HMBC NMR correlations used to triangulate the 1,3,5-trisubstituted aromatic ring system.
Table 2: NMR Assignments (DMSO-d₆, 400/100 MHz)
| Position | ¹H Shift (ppm), Mult, J (Hz) | ¹³C Shift (ppm) | HMBC Correlations (³J) |
| 1 | - | 133.5 | - |
| 2 | 8.32, dd, 1.5, 1.5 | 126.2 | C-4, C-6, C=O, C≡N |
| 3 | - | 114.1 | - |
| 4 | 8.15, dd, 1.5, 1.5 | 125.8 | C-2, C-6, C≡N, C-5 |
| 5 | - | 149.3 | - |
| 6 | 8.05, dd, 1.5, 1.5 | 122.4 | C-2, C-4, C=O, C-5 |
| 7 (C=O) | 13.80, br s, 1H | 165.2 | - |
| 8 (C≡N) | - | 117.5 | - |
| 9 (OCF₃) | - | 120.1 (q, J=257) | - |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The absence of overlapping signals in specific frequency regions makes this technique highly reliable for this molecule.
Table 3: FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100 - 2600 | Broad, Medium | O-H stretch (hydrogen-bonded carboxylic acid) |
| 2235 | Sharp, Weak-Medium | C≡N stretch (nitrile) |
| 1705 | Strong | C=O stretch (carbonyl of the acid) |
| 1250, 1160 | Strong | C-F stretch (asymmetric and symmetric trifluoromethoxy) |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be executed as self-validating systems.
Protocol A: NMR Sample Preparation and Acquisition
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Sample Weighing: Accurately weigh 15.0 mg of 3-Cyano-5-(trifluoromethoxy)benzoic acid into a clean glass vial.
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Dissolution: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
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Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
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Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Self-Validation Check: Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei to minimize reflected power, ensuring maximum signal-to-noise ratio.
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Pulse Calibration: Determine the exact 90° pulse width for the sample to ensure quantitative relaxation during ¹H acquisition.
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Acquisition: Acquire ¹H (16 scans), ¹⁹F (32 scans), and ¹³C (1024 scans) spectra. Reference the spectra to the residual DMSO pentet at 2.50 ppm (¹H) and 39.52 ppm (¹³C).
Protocol B: HRMS (ESI-) Analysis
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Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. (Note: Formic acid aids in droplet evaporation, while the inherent acidity of the analyte still dominates the negative ion formation).
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Calibration: Self-Validation Check: Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run. Verify that the mass error for the internal calibrant ions is < 2 ppm.
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Injection: Inject 2 µL of the sample into the ESI source operating in negative mode.
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Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over a mass range of m/z 100–500.
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Data Processing: Extract the exact mass chromatogram for m/z 230.0065 and verify the isotopic distribution matches the theoretical pattern for C₉H₃F₃NO₃.
References
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Hit to Lead Account of the Discovery of Bisbenzamide and Related Ureidobenzamide Inhibitors of Rho Kinase Journal of Medicinal Chemistry, American Chemical Society (ACS) URL:[Link] [1]
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Preparation, Characterization and Reactivity of Trifluoromethoxy Palladium(II) Complexes RSC Advances, Royal Society of Chemistry URL:[Link] [2]
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19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link] [3]
